molecular formula C8H7FO2 B104692 3-Fluoro-5-methylbenzoic acid CAS No. 518070-19-4

3-Fluoro-5-methylbenzoic acid

Cat. No. B104692
CAS RN: 518070-19-4
M. Wt: 154.14 g/mol
InChI Key: XPUFVYIUPYNLPD-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzoic acid (3-FMA) is an organic compound that is widely used in both industrial and scientific research applications. It is a fluorinated derivative of the more commonly known 5-methylbenzoic acid, and is a valuable tool for researchers in the fields of synthetic chemistry, drug discovery, and drug metabolism. 3-FMA is highly versatile and can be used as a starting material for a wide range of chemical reactions, as well as being a key compound in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Biodegradation and Environmental Applications

  • Methanogenic Degradation of Aromatic Compounds : A study highlighted the use of fluorinated compounds like 6-Fluoro-3-methylphenol in understanding the degradation pathway of m-cresol in a methanogenic consortium. The research suggested a novel demethylation step, which could facilitate the transformation of the methyl group to methane (Londry & Fedorak, 1993).

Chemical Synthesis and Material Science

  • Synthesis of Organic Intermediates : Research on the synthesis of 3-borono-5-fluorobenzoic acid, an important intermediate in organic synthesis, was noted. This compound is used in the Suzuki aryl-coupling reaction for synthesizing olefins, styrenes, and biphenyl derivatives (Sun Hai-xia et al., 2015).
  • Synthesis of Pharmaceutical Intermediates : A study described the synthesis of Methyl 2-amino-5-fluorobenzoate using 3-fluorobenzoic acid as raw material. This process is relevant in pharmaceutical applications (Yin Jian-zhong, 2010).

Biological and Pharmaceutical Research

  • Fluorescent Sensors : A study developed a fluorogenic chemosensor using compounds related to 3-Fluoro-5-methylbenzoic acid. This sensor showed high selectivity and sensitivity toward aluminum ions, with potential applications in bio-imaging (Xingpei Ye et al., 2014).

Safety and Hazards

3-Fluoro-5-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in a well-ventilated place with suitable protective clothing .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The presence of the fluorine atom and the methyl group on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical reactions, including those at the benzylic position . The introduction of a fluorine atom and a methyl group may influence these pathways, potentially leading to unique downstream effects .

Pharmacokinetics

The presence of a fluorine atom could potentially enhance the compound’s metabolic stability, as fluorine is known to form strong bonds with carbon, making it difficult for metabolic enzymes to break down the compound .

Result of Action

The compound’s potential interactions with various enzymes and receptors, as well as its potential involvement in various biochemical reactions, suggest that it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-methylbenzoic acid. For instance, factors such as pH and temperature could potentially influence the compound’s solubility and stability, thereby affecting its bioavailability and pharmacological activity .

properties

IUPAC Name

3-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUFVYIUPYNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380937
Record name 3-Fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

518070-19-4
Record name 3-Fluoro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-fluoro-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Fluoro-5-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.5 N Lithium hydroxide (7.4 ml, 3.7 mmol) was added to a solution 3-fluoro-5-methyl-benzoic acid methyl ester (520 mg, 3.1 mmol) in tetrahydrofuran (7.4 ml). The reaction was stirred at 75° C. for 2 h and then the solvent was removed in vacuo. The residue was dissolved in a small amount of water and then acidified (pH about 2) by the addition of 10% HCl (aq.). Following extraction of the aqueous layer with ethyl acetate, the organic layer was then washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 469 mg (98%) of 3-fluoro-5-methyl-benzoic acid as a white solid. 1H NMR (DMSO), d (ppm): 7.62 (s, 1H), 7.45 (d, 1H), 7.32 (d, 1H), 2.38 (s, 3H).
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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